molecular formula C22H21N3O7S B2759587 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate CAS No. 886939-77-1

3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate

Cat. No.: B2759587
CAS No.: 886939-77-1
M. Wt: 471.48
InChI Key: YIIPDVCKHITERO-UHFFFAOYSA-N
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Description

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thieno[2,3-c]pyridine core, which is known for its biological activity, and is functionalized with multiple carboxylate and amido groups, enhancing its reactivity and versatility in chemical synthesis and biological interactions.

Mechanism of Action

Target of Action

It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells . This suggests that it may interact with cellular machinery involved in protein synthesis and modification.

Mode of Action

The compound appears to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This indicates that it may modulate energy metabolism and nutrient uptake in cells. Additionally, it suppresses the galactosylation on a monoclonal antibody , suggesting it may also influence post-translational modifications of proteins.

Biochemical Pathways

Given its observed effects on glucose uptake, atp levels, and protein galactosylation , it likely impacts pathways related to energy metabolism, nutrient transport, and protein modification.

Result of Action

The compound has been found to increase monoclonal antibody production in recombinant Chinese hamster ovary cells . It does this by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . It also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl 2-[3-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido group through amide bond formation. The final steps involve the esterification of carboxylic acid groups to form the dimethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Shares the 2,5-dioxopyrrolidin-1-yl group but differs in the core structure.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains similar functional groups but has a different core structure.

Uniqueness

Dimethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is unique due to its combination of a thieno[2,3-c]pyridine core with multiple functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

dimethyl 2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O7S/c1-31-21(29)18-14-8-9-24(22(30)32-2)11-15(14)33-20(18)23-19(28)12-4-3-5-13(10-12)25-16(26)6-7-17(25)27/h3-5,10H,6-9,11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIIPDVCKHITERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)C(=O)OC)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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